Econazole

Overview

Description

Econazole is an antifungal medication of the imidazole class . It is used to treat infections caused by a fungus or yeast by killing the fungus or yeast or preventing its growth . It is used to treat conditions such as ringworm of the body (tinea corporis), athlete’s foot (tinea pedis), jock itch (tinea cruris), sun fungus (tinea versicolor), and yeast infection of the skin (cutaneous candidiasis) .

Molecular Structure Analysis

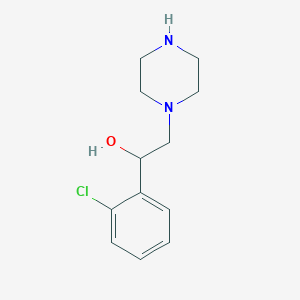

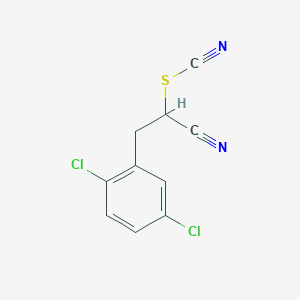

Econazole has a molecular formula of C18H15Cl3N2O . Its average mass is 381.684 Da and its monoisotopic mass is 380.024994 Da . The molecular weight of econazole base is 381.68 . The structural formula of econazole is shown in Fig. 5 .

Chemical Reactions Analysis

Econazole is a member of the class of imidazoles . It is considered as the imidazole antifungal agent which shows broad-spectrum activity . Antifungal agent contains the lipophilic groups which are administered in the microemulsions as they are able to penetrate the system easily .

Physical And Chemical Properties Analysis

Econazole is a white, odorless, amorphous or microcrystalline powder with a melting point between 160°C and 168°C . Its solubility in water is slight (maximum 0.05%) . Econazole nitrate shows good solubility in methanol and dimethyl formamide . The pKa value of econazole nitrate lies at pH 4.8 .

Scientific Research Applications

Tinea Versicolor: Econazole effectively treats tinea versicolor, a superficial fungal infection caused by Malassezia species. It manifests as discolored patches on the skin, often in areas like the chest, back, and shoulders.

Tinea Pedis (Athlete’s Foot): Athlete’s foot, caused by dermatophytes, responds well to econazole. The topical gel formulation can alleviate symptoms such as itching, redness, and scaling.

Tinea Cruris (Jock Itch): Econazole is effective against tinea cruris, commonly known as jock itch. It affects the groin area and inner thighs, causing itching and redness.

Topical Formulations

Econazole is commonly formulated as a topical gel. Here’s why this formulation is advantageous:

Rapid Drug Release: Compared to creams or ointments, topical gels release the drug more quickly at the intended site of action. This property enhances efficacy.

Gel Development: Researchers have developed an optimized Carbopol® gel base containing econazole nitrate. The gel is transparent, pale yellow, and suitable for topical use. Key parameters include drug content, pH, viscosity, spreadability, and gel strength .

Transfersomal Gel

Innovative formulations like transfersomes enhance drug delivery. For econazole, researchers have formulated transfersomal gels. These lipid-based vesicles improve bioavailability and antifungal activity. Transfersomes allow efficient drug penetration through the skin .

Nanoparticles for Topical Application

Econazole-loaded nanoparticles have been investigated for topical use. These nanoparticles enhance drug stability, controlled release, and skin penetration. They show promise in treating cutaneous candidiasis and other fungal infections .

Sustainability Considerations

As with any pharmaceutical, sustainability matters. Researchers explore eco-friendly gel bases and optimize formulations to minimize environmental impact.

Mechanism of Action

Target of Action

Econazole primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis is vital for the growth and function of fungal organisms .

Mode of Action

Econazole interacts with its primary target, the 14-α demethylase enzyme, and inhibits its function . This inhibition disrupts the conversion of lanosterol to ergosterol . As a result, the synthesis of ergosterol, a critical component of the fungal cell membrane, is hindered . This leads to increased cellular permeability, causing leakage of cellular contents .

Biochemical Pathways

The inhibition of ergosterol synthesis by econazole affects the integrity of the fungal cell membrane . This disruption leads to increased permeability of the cell membrane and leakage of cellular contents . In addition, econazole has been found to cause dissipation of bacterial transmembrane proton motive force (PMF), which is a crucial component of bacterial energy metabolism .

Pharmacokinetics

Econazole is a topical antifungal, and its systemic absorption following topical application to the skin is minimal . It is metabolized in the liver to more than 20 metabolites . The excretion of econazole is minimal, with less than 1% excreted in urine and feces .

Result of Action

The primary result of econazole’s action is the death of the fungal cells. By disrupting the synthesis of ergosterol, econazole compromises the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death . In addition, econazole’s ability to dissipate bacterial transmembrane PMF can lead to the eradication of bacterial tolerant cells .

Action Environment

Econazole is used as a topical treatment for various fungal skin infections, such as athlete’s foot, tinea, pityriasis versicolor, ringworm, and jock itch . The efficacy and stability of econazole can be influenced by environmental factors such as the presence of moisture and warmth, which are conditions that often favor fungal growth. Therefore, the application of econazole in a clean, dry environment can enhance its antifungal action.

Safety and Hazards

Future Directions

Econazole is used for the local treatment of fungal infections of the skin and mucous membranes . It is not approved for use by anyone younger than 12 years old . It is used to treat athlete’s foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). Econazole topical is also used to treat tinea versicolor (a fungus that discolors the skin), and yeast infections of the skin .

properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZWWPYKPKIXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate) | |

| Record name | Econazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2029872 | |

| Record name | Econazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Econazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.48e-03 g/L | |

| Record name | Econazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Econazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |

| Record name | Econazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Econazole | |

CAS RN |

27220-47-9 | |

| Record name | Econazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27220-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | econazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Econazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z1Y2V4A7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Econazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Econazole?

A1: Econazole is an imidazole antifungal agent that primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Econazole disrupts ergosterol synthesis, leading to membrane instability and ultimately fungal cell death. []

Q2: How does Econazole impact intracellular calcium levels in cells?

A2: Research suggests that Econazole can increase intracellular calcium levels ([Ca2+]i) through a two-pronged mechanism: stimulating Ca2+ influx from the extracellular space and promoting Ca2+ release from the endoplasmic reticulum (ER). [, , ] Importantly, this ER Ca2+ release appears to occur independently of phospholipase C activation. [, ] Conversely, Econazole also exhibits a potent blocking effect on store-operated Ca2+ entry, a mechanism that replenishes ER Ca2+ stores. [, ]

Q3: Can Econazole impact the efficacy of other drugs?

A3: Econazole has been shown to reverse Adriamycin resistance in breast cancer cells by inhibiting the PI3K/AKT signaling pathway. [] This finding highlights its potential as an adjuvant therapy to enhance the efficacy of existing anticancer drugs.

Q4: Does Econazole impact mitochondrial function?

A4: Studies have shown that Econazole can induce mitochondrial reactive oxygen species (ROS) production. [] This effect on mitochondrial ROS generation plays a crucial role in Econazole-induced cell death, particularly in cancer cells.

Q5: Does Econazole affect bacterial cells?

A5: While primarily known for its antifungal properties, Econazole displays promising antibacterial activity, particularly against tolerant bacteria. [, ] It achieves this by disrupting the bacterial transmembrane proton motive force (PMF), ultimately leading to bacterial cell death. [, ] Notably, Econazole demonstrates synergy with conventional antibiotics like ceftazidime, effectively eradicating tolerant bacterial populations both in vitro and in vivo. [, ]

Q6: What is the molecular formula and weight of Econazole?

A6: The molecular formula of Econazole is C18H15Cl3N2O, and its molecular weight is 371.67 g/mol.

Q7: What is known about the stability of Econazole?

A7: Econazole nitrate ophthalmic ointment in a 1% concentration demonstrated stability when stored in dark containers, with an estimated expiration date of 2.19 years. [] This highlights the importance of packaging and storage conditions in maintaining drug stability.

Q8: How can the solubility of Econazole be enhanced?

A8: Studies show that incorporating cyclodextrins like HP-α-CD and HP-β-CD significantly improves the solubility of Econazole nitrate. [] This increased solubility can enhance drug delivery, especially in topical applications. Additionally, combining non-ionic surfactants like Tween® 80 and Solutol®HS 15 with phospholipids like Lipoid 75® also demonstrably improves Econazole nitrate solubility in water. []

Q9: Can Econazole be incorporated into textiles for therapeutic purposes?

A9: Research has successfully incorporated econazole-loaded microparticles onto textiles using Dermotex technology. [] This innovative approach aims to achieve a more controlled drug release, potentially improving patient compliance by reducing application frequency.

Q10: Does Econazole possess catalytic properties?

A10: Econazole itself is not known to exhibit significant catalytic properties. Its primary mode of action relies on binding and inhibiting specific target enzymes, mainly CYP51 in fungi and PI3K/AKT in certain cancer cells.

Q11: How does the structure of Econazole relate to its activity?

A11: While specific SAR studies on Econazole were not included in the provided research, it is well established that modifications to the imidazole ring and its substituents can significantly impact antifungal activity, potency, and selectivity.

Q12: What strategies can improve the stability and bioavailability of Econazole?

A12: Formulating Econazole as a liposomal gel has been shown to enhance its accumulation in the skin compared to cream formulations. [] This suggests that liposomes may serve as effective carriers for topical drug delivery of Econazole.

Q13: What is the metabolic fate of Econazole in humans?

A13: Following oral administration, Econazole undergoes extensive metabolism, primarily involving oxidation of the imidazole ring carbons. [] This is followed by O-dealkylation and subsequent conjugation of the resulting alcohols, likely with glucuronic acid, before excretion. []

Q14: How does the pharmacokinetics of Econazole differ based on application route?

A14: Following topical application of Econazole nitrate cream, the drug accumulates in the stratum corneum, achieving levels significantly exceeding the minimum inhibitory concentrations for various fungi for up to 7 days. [] This sustained presence in the stratum corneum contributes to its long-lasting antifungal activity.

Q15: How effective is Econazole in treating tinea pedis?

A15: Clinical trials demonstrate that a 1% econazole nitrate topical foam effectively treats tinea pedis, exhibiting superiority over vehicle foam in achieving complete cure, mycological cure, and effective treatment. [, ] Furthermore, econazole foam significantly reduced itch compared to ketoconazole cream, improving quality of life in patients with interdigital tinea pedis. [, ]

Q16: Does Econazole show efficacy against multi-drug resistant tuberculosis?

A16: In vivo studies using a mouse model infected with a multidrug-resistant Mycobacterium tuberculosis strain revealed that Econazole significantly reduced bacterial load in both the lungs and spleen. [] Combining Econazole with Moxifloxacin resulted in an additive effect, highlighting its potential in managing drug-resistant tuberculosis.

Q17: Are there any novel drug delivery systems for Econazole?

A17: Beyond traditional creams and ointments, researchers are exploring novel delivery systems for Econazole, including liposomal gels [] and microparticle-loaded textiles, [] to enhance its efficacy and patient compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)

![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)

![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)

![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)

![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)

![9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349611.png)

![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)

![2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B349622.png)